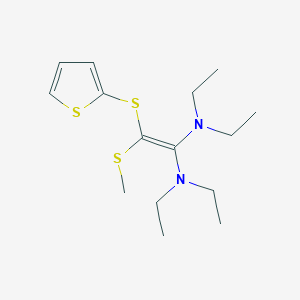
1,1-Ethenediamine, N,N,N',N'-tetraethyl-2-(methylthio)-2-(2-thienylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- is a complex organic compound that features both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- typically involves multi-step organic reactions. One possible synthetic route could involve the alkylation of 1,1-Ethenediamine with ethyl groups, followed by the introduction of methylthio and thienylthio groups through nucleophilic substitution reactions. The reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve high yields and purity. Safety measures would also be crucial due to the potential hazards associated with handling sulfur-containing compounds.
化学反応の分析
Types of Reactions
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio groups or to modify the nitrogen atoms.
Substitution: The ethyl groups or thio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in coordination chemistry or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
作用機序
The mechanism by which 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
類似化合物との比較
Similar Compounds
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(phenylthio)-: Similar structure but with a phenyl group instead of a thienyl group.
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(methylthio)-: Similar structure but with two methylthio groups.
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(ethylthio)-2-(2-thienylthio)-: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
The uniqueness of 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
特性
CAS番号 |
193749-94-9 |
|---|---|
分子式 |
C15H26N2S3 |
分子量 |
330.6 g/mol |
IUPAC名 |
1-N,1-N,1-N',1-N'-tetraethyl-2-methylsulfanyl-2-thiophen-2-ylsulfanylethene-1,1-diamine |
InChI |
InChI=1S/C15H26N2S3/c1-6-16(7-2)14(17(8-3)9-4)15(18-5)20-13-11-10-12-19-13/h10-12H,6-9H2,1-5H3 |
InChIキー |
VSQOJLBLVDRDRL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=C(SC)SC1=CC=CS1)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
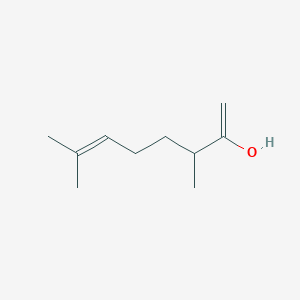
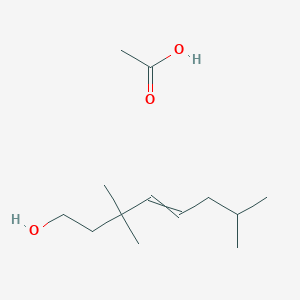
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
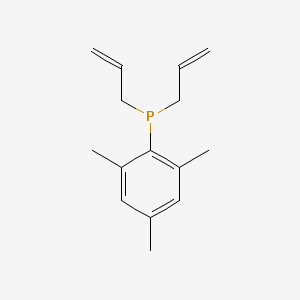
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
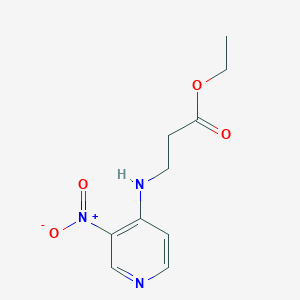
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
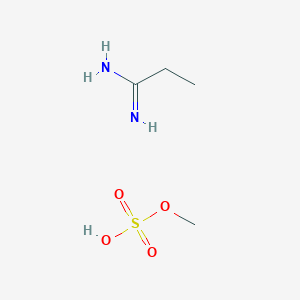

![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
